1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea
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Overview
Description
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-5-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced benzofuran derivatives, and substituted benzofuran derivatives .
Scientific Research Applications
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-viral and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-tumor properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,3-dihydro-1-benzofuran-5-yl)urea: Another benzofuran derivative with similar biological activities.
2,3-Dihydro-1-benzofuran-5-ylamine: A precursor in the synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with notable anticancer activity.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1,3-bis(2,3-dihydro-1-benzofuran-5-yl)urea |
InChI |
InChI=1S/C17H16N2O3/c20-17(18-13-1-3-15-11(9-13)5-7-21-15)19-14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2,(H2,18,19,20) |
InChI Key |
ZFDHKKSTIACNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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